5-Bromo-3-methyl-4-(trifluoromethyl)-1H-pyrazole is an organic compound with significant relevance in medicinal chemistry and agrochemistry. Its chemical formula is and it is identified by the CAS number 60061-68-9. This compound is characterized by a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and it features bromine and trifluoromethyl substituents that impart unique chemical properties.
5-Bromo-3-methyl-4-(trifluoromethyl)-1H-pyrazole is classified as a halogenated heterocyclic compound. It is considered hazardous according to the Occupational Safety and Health Administration standards due to its potential to cause skin and eye irritation . The compound's synthesis and applications are primarily found in research laboratories focused on drug development and agricultural chemistry.
The synthesis of 5-Bromo-3-methyl-4-(trifluoromethyl)-1H-pyrazole can be achieved through various methods, including:
The molecular structure of 5-Bromo-3-methyl-4-(trifluoromethyl)-1H-pyrazole consists of a pyrazole ring with a bromine atom at position 5, a methyl group at position 3, and a trifluoromethyl group at position 4.
5-Bromo-3-methyl-4-(trifluoromethyl)-1H-pyrazole participates in various chemical reactions due to its reactive functional groups:
The mechanism of action for compounds like 5-Bromo-3-methyl-4-(trifluoromethyl)-1H-pyrazole typically involves interactions with biological targets, such as enzymes or receptors. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Research indicates that halogenated pyrazoles can modulate biological pathways by acting as inhibitors or activators in enzymatic processes . The specific mechanism often depends on the target enzyme's structure and function.
5-Bromo-3-methyl-4-(trifluoromethyl)-1H-pyrazole finds applications primarily in:
Pyrazole-based heterocycles represent a cornerstone of medicinal chemistry due to their structural versatility and broad pharmacological profiles. These five-membered rings containing two adjacent nitrogen atoms serve as privileged scaffolds in drug design, enabling precise modulation of biological activity through strategic substitution patterns. The incorporation of halogen atoms (particularly bromine) and fluorinated groups (notably trifluoromethyl) at specific positions on the pyrazole ring dramatically alters physicochemical properties and enhances target binding capabilities, making these derivatives invaluable in developing therapeutic agents across multiple disease areas [2] [3].
The trifluoromethyl (–CF₃) and bromine (–Br) substituents confer distinct and complementary advantages to pyrazole-based compounds, significantly expanding their utility in medicinal chemistry.
Trifluoromethyl Group Effects:
Bromine Atom Functionality:
Table 1: Comparative Effects of Key Substituents on Pyrazole Bioactivity
Substituent | Electronic Effect | Key Pharmacological Contributions | Synthetic Utility |
---|---|---|---|
Trifluoromethyl (–CF₃) | Strong σ-I withdrawal (σₘ = 0.43) | ↑ Lipophilicity (π = 0.88), ↑ Metabolic stability, ↑ Binding affinity via dipole interactions | Limited direct modification; stabilizes adjacent reaction sites |
Bromine (–Br) | Mild σ-I withdrawal (σₘ = 0.44) | ↑ Steric occupancy, Halogen bonding potential, Photoreactivity for probes | Suzuki, Stille, Sonogashira couplings; radical reactions |
The synergistic combination of –CF₃ and –Br on the pyrazole ring creates molecules with optimized drug-like properties: the bromine provides a synthetic handle for late-stage diversification while the trifluoromethyl group enhances pharmacokinetic behavior and target engagement. This dual-substitution strategy is exemplified in 5-bromo-3-methyl-4-(trifluoromethyl)-1H-pyrazole, where the C4-trifluoromethyl group directs electrophilic substitution to C5 (bromination site), and the C3-methyl group provides steric stabilization [4] [8] [9].
Halogenated pyrazoles have evolved from simple analgesic agents to targeted therapeutics through strategic molecular optimization. The historical development reflects increasing sophistication in leveraging halogen and fluorine effects:
First Generation (1950s–1980s):
Fluorinated Revolution (1990s–2000s):
Contemporary Applications (2010–Present):
Table 2: Evolution of Halogenated Pyrazole Therapeutics
Era | Representative Agents | Key Structural Features | Therapeutic Advancements |
---|---|---|---|
1950–1980 | Phenylbutazone, Antipyrine | Simple halogenation (Br/Cl) | Non-selective COX inhibition; broad anti-inflammatory effects |
1990–2010 | Celecoxib, SC-558 | Strategic C3–CF₃ placement | COX-2 selectivity >1000-fold; reduced GI toxicity |
2010–Present | Crizotinib, Pyrazolo[1,5-a]pyrimidines | Combined Br/CF₃ with targeted vectors | Kinase selectivity; antibacterial activity against MDR strains |
This historical trajectory demonstrates how halogen and fluorine positioning evolved from empirical modification to structure-based design. Contemporary compounds like 5-bromo-3-methyl-4-(trifluoromethyl)-1H-pyrazole incorporate lessons from this evolution: the bromine enables synthetic diversification for target screening, the C4–CF₃ group enhances membrane penetration for intracellular targets, and the C3-methyl group provides metabolic protection without steric hindrance [3] [7] [9].
5-Bromo-3-methyl-4-(trifluoromethyl)-1H-pyrazole (CAS 60061-68-9, MW 229.0 g/mol) has emerged as a high-value building block due to its balanced reactivity profile and optimized physicochemical properties. The compound's strategic importance stems from three key attributes:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1